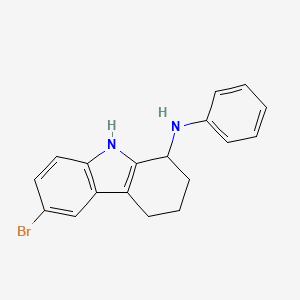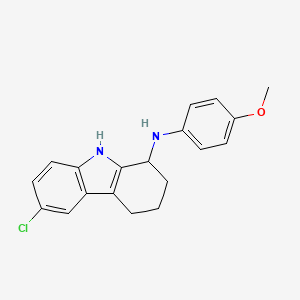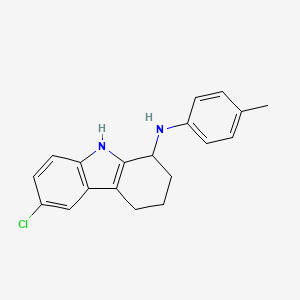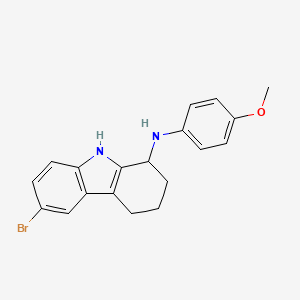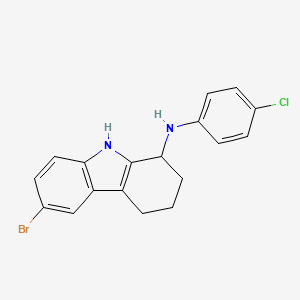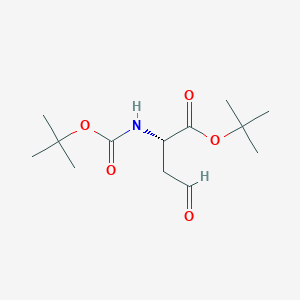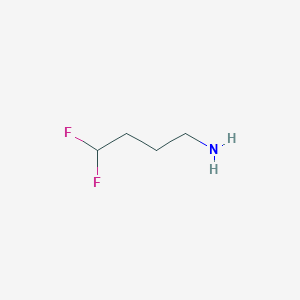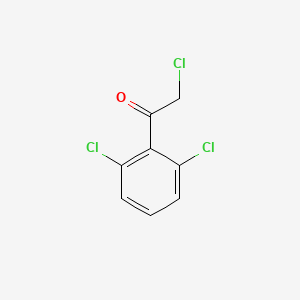![molecular formula C9H12N2O B3155914 N-[3-(methylamino)phenyl]acetamide CAS No. 813425-43-3](/img/structure/B3155914.png)
N-[3-(methylamino)phenyl]acetamide
Overview
Description
Scientific Research Applications
1. Synthesis and Characterization for Microbial Activity
N-[3-(methylamino)phenyl]acetamide derivatives, like N-(phenyl (thiomorpholino) methyl) acetamide, have been synthesized and characterized. These derivatives show significant anti-microbial activity against various bacteria and fungi, such as Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Penicillium species, Candida albicans, and Aspergillus niger. This makes them potentially useful in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).
2. Anticonvulsant Activities
Some derivatives of this compound, like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have shown potential as anticonvulsant agents. Their crystal structures suggest features that may be responsible for these activities, presenting opportunities for developing new anticonvulsant drugs (Camerman, Hempel, Mastropaolo & Camerman, 2005).
3. Antioxidant Properties
Derivatives like 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide show considerable antioxidant activity. Their synthesis and evaluation suggest potential for developing new antioxidant agents, especially for compounds with specific substitutions on the phenyl ring (Gopi & Dhanaraju, 2020).
4. Antibacterial Activity Against MRSA
N-substituted phenyl acetamide benzimidazole derivatives have been synthesized and systematically analyzed for their activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This research indicates the potential for developing potent antibacterial agents, especially for drug-resistant bacteria (Chaudhari et al., 2020).
5. Anti-Arthritic and Anti-Inflammatory Properties
N-(2-hydroxy phenyl) acetamide has been studied for its anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats. It shows promise as a treatment for arthritis due to its ability to reduce pro-inflammatory cytokines and oxidative stress markers (Jawed, Shah, Jamall & Simjee, 2010).
6. Anticancer Activities
Several N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines have been synthesized and tested for their anticancer activities. Some of these compounds have shown significant inhibition activity against human lung adenocarcinoma cells, indicating potential as anticancer agents (Kumar et al., 2019).
properties
IUPAC Name |
N-[3-(methylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11-9-5-3-4-8(6-9)10-2/h3-6,10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQIENRDARREMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

